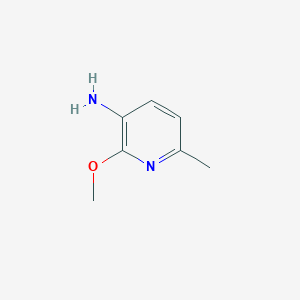

3-Amino-2-methoxy-6-picoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-4-6(8)7(9-5)10-2/h3-4H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFDAJOZHXUBES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442326 | |

| Record name | 3-Amino-2-methoxy-6-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186413-79-6 | |

| Record name | 3-Amino-2-methoxy-6-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 3-Amino-2-methoxy-6-picoline

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 186413-79-6

This technical guide provides a comprehensive overview of 3-Amino-2-methoxy-6-picoline, also known as 2-methoxy-6-methylpyridin-3-amine, a key heterocyclic building block in medicinal chemistry and organic synthesis. This document outlines its chemical and physical properties, safety information, a plausible synthetic route, and its application in the development of pharmaceutical compounds.

Chemical and Physical Properties

This compound is a substituted pyridine derivative with the molecular formula C₇H₁₀N₂O.[1] Its structural characteristics, including an amino group at the 3-position, a methoxy group at the 2-position, and a methyl group at the 6-position, make it a versatile intermediate for further chemical modifications. The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 186413-79-6 | [1] |

| Molecular Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol | |

| Appearance | Dark brown liquid | |

| Boiling Point | 246.69 °C at 760 mmHg | [2] |

| Density | 1.103 g/cm³ | [2] |

| Flash Point | 102.99 °C | [2] |

| Synonyms | 2-methoxy-6-methylpyridin-3-amine, 2-Methoxy-6-methyl-3-pyridinamine | [1] |

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is irritating to the respiratory system and skin. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a chemical fume hood.

First Aid Measures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Fire-fighting Measures:

-

Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[1]

Synthesis and Experimental Protocols

Below is a proposed synthetic pathway based on established chemical transformations for analogous compounds.

Plausible Synthetic Pathway

A potential synthesis route for this compound can be envisioned starting from 2-chloro-6-methylpyridine. The key steps would involve nitration, methoxylation, and reduction.

Caption: Plausible synthetic pathway for this compound.

General Experimental Protocol for Reduction of a Nitro-Precursor (Hypothetical)

This protocol is based on the general procedure for the reduction of a nitro-substituted pyridine to its corresponding amine, a key final step in the proposed synthesis.

Materials:

-

2-Methoxy-6-methyl-3-nitropyridine (precursor)

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve the precursor, 2-Methoxy-6-methyl-3-nitropyridine, in methanol.

-

To this solution, add a solution of stannous chloride dihydrate in concentrated hydrochloric acid portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and neutralize it with a concentrated sodium hydroxide solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Applications in Drug Development

Substituted aminopyridines are a class of compounds with significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

One notable application is its use as a reagent in the synthesis of aminopyridinecarboxylic acid and its derivatives, which are precursors for streptonigrin analogs.[3] Streptonigrin is a natural product with potent anticancer activity, and the development of its analogs is an active area of research aimed at improving its therapeutic index.

Workflow for Application in Medicinal Chemistry

The general workflow for utilizing this compound in a drug discovery program is outlined below.

Caption: General workflow for the use of this compound in drug discovery.

Conclusion

This compound is a valuable chemical intermediate with applications in organic synthesis and medicinal chemistry, particularly in the development of novel therapeutic agents. Its synthesis, while not extensively documented for this specific isomer, can be achieved through established pyridine functionalization methodologies. The information provided in this guide serves as a foundational resource for researchers and professionals working with this compound.

References

3-Amino-2-methoxy-6-picoline: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and standardized methodologies for determining the solubility and stability of 3-Amino-2-methoxy-6-picoline. Due to the limited publicly available quantitative data for this specific compound, this document focuses on providing robust experimental protocols and workflows to enable researchers to generate this critical information in a reliable and reproducible manner.

Core Physicochemical Properties

A summary of the basic physicochemical properties for this compound is presented below. These computed properties are sourced from publicly available databases and provide a foundational understanding of the molecule.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | PubChem[1] |

| Molecular Weight | 138.17 g/mol | PubChem[1] |

| CAS Number | 186413-79-6 | PubChem[1] |

| XLogP3 | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Solubility Data

Specific quantitative solubility data for this compound in various solvents is not extensively reported in publicly accessible literature. However, general qualitative descriptions for a structurally similar compound, 3-Amino-6-methoxy-2-methylpyridine, suggest it is slightly soluble in water and soluble in common organic solvents like ethanol and acetone. Given the structural similarities, a comparable solubility profile for this compound can be anticipated, though empirical determination is essential.

To address this gap, detailed protocols for determining both kinetic and thermodynamic solubility are provided in the "Experimental Protocols" section of this guide.

Stability Profile

The chemical stability of this compound under various environmental conditions is a critical parameter for its handling, storage, and application in drug development. While specific degradation kinetics are not available, general stability considerations for similar pyridine derivatives suggest potential sensitivity to heat, light, and extreme pH conditions. A safety data sheet for a related compound indicates that it is chemically stable under standard ambient conditions (room temperature) but advises against strong heating.

Forced degradation studies are crucial for identifying potential degradation products and pathways. The "Experimental Protocols" section outlines a comprehensive approach to stability testing in accordance with ICH guidelines.

Experimental Protocols

To empower researchers to generate robust and reliable data, the following sections detail standardized protocols for solubility and stability assessment.

Solubility Determination

1. Kinetic Solubility Assay

This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.

-

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for UV-based methods)

-

Automated liquid handler (recommended)

-

Plate shaker

-

Nephelometer or UV-Vis spectrophotometer with plate reader capability

-

-

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition of Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a new 96-well plate. Rapidly add PBS (pH 7.4) to each well to achieve the final desired concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours).

-

Quantification:

-

Nephelometry: Measure the light scattering of the solutions. An increase in turbidity indicates precipitation and insolubility.

-

UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Measure the absorbance of the supernatant at the λmax of this compound. Compare the absorbance to a standard curve prepared in a DMSO/PBS mixture to determine the concentration of the dissolved compound.

-

-

2. Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of the solid compound and is crucial for pre-formulation and later-stage development.

-

Materials:

-

Solid this compound

-

Selected aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) and organic solvents (e.g., ethanol, methanol, acetonitrile)

-

Vials with screw caps

-

Thermostatted shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

-

-

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.

-

Equilibration: Tightly cap the vials and place them in a thermostatted shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of this compound using a validated HPLC method with a standard curve.

-

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify the degradation pathways and products of a drug substance under various stress conditions, as mandated by ICH guidelines.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the compound with 0.1 M HCl at elevated temperatures (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat the compound with 0.1 M NaOH at room or elevated temperatures.

-

Oxidation: Expose the compound to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to high temperatures (e.g., 70-80 °C).

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be protected from light.

-

-

General Procedure:

-

Prepare solutions of this compound in appropriate solvents.

-

Expose the solutions and solid material to the stress conditions outlined above for various time points.

-

At each time point, withdraw a sample and, if necessary, neutralize any acidic or basic conditions.

-

Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the intact compound from all potential degradation products.

-

Characterize any significant degradation products using techniques such as LC-MS/MS and NMR.

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Kinetic Solubility Assay.

Caption: Workflow for the Thermodynamic Solubility Assay.

References

Spectroscopic Analysis of 3-Amino-2-methoxy-6-picoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Basic physicochemical properties of 3-Amino-2-methoxy-6-picoline are summarized in the table below. This information is primarily derived from computational predictions and supplier data.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | PubChem[1] |

| Molecular Weight | 138.17 g/mol | PubChem[1] |

| CAS Number | 186413-79-6 | ChemicalBook[2] |

| Appearance | Brown liquid | CymitQuimica[3] |

| Boiling Point | 246.7 °C at 760 mmHg (Predicted) | N/A |

| Density | 1.103 g/cm³ (Predicted) | N/A |

Spectroscopic Data (Reference Compound)

Detailed experimental spectroscopic data for this compound is not available in the public domain. However, ¹H NMR data has been reported for its positional isomer, 6-Methoxy-2-methylpyridin-3-amine (CAS 52090-56-9). This information is presented for reference.

¹H NMR Data of 6-Methoxy-2-methylpyridin-3-amine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proposed) |

| 6.9 | d | 1H | Pyridine-H |

| 6.4 | d | 1H | Pyridine-H |

| 3.8 | s | 3H | Methoxy (-OCH₃) |

| 2.33 | s | 3H | Methyl (-CH₃) |

Solvent: CDCl₃

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring NMR, IR, and MS data for aminopyridine derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be based on the sample's solubility and the desired chemical shift window.

-

Transfer the solution to a 5 mm NMR tube.

-

If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment (e.g., using a broadband decoupling sequence) is standard. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

2D NMR (COSY, HSQC, HMBC): These experiments can be performed to aid in the complete assignment of proton and carbon signals by identifying spin-spin couplings and through-bond correlations.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet: For solid samples, a small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal. This method requires minimal sample preparation.

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

The sample is placed in the spectrometer, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule, and to study its fragmentation pattern.

Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation:

-

ESI: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (typically in the µg/mL to ng/mL range). The solution is then directly infused into the mass spectrometer.

-

EI: For volatile samples, the sample can be introduced via a gas chromatography (GC-MS) system or a direct insertion probe.

Data Acquisition:

-

The sample is introduced into the ionization source, where molecules are converted into gas-phase ions.

-

The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of this compound. While specific experimental data for this compound remains elusive in the public domain, the provided protocols for NMR, IR, and MS, along with the reference data for a closely related isomer, offer a solid starting point for researchers. It is recommended that any future work on this compound includes a thorough spectroscopic characterization to contribute to the public body of scientific knowledge.

References

3-Amino-2-methoxy-6-picoline as a heterocyclic building block

An In-depth Technical Guide to 3-Amino-2-methoxy-6-picoline as a Heterocyclic Building Block

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known by its IUPAC name 2-methoxy-6-methylpyridin-3-amine, is a substituted pyridine derivative that has emerged as a valuable heterocyclic building block in synthetic and medicinal chemistry.[1] Its unique arrangement of an amino group, a methoxy group, and a methyl group on the pyridine core imparts specific reactivity and structural properties. This makes it a versatile intermediate for the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[2][3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its utility in modern cross-coupling reactions.

Physicochemical Properties and Specifications

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | 2-methoxy-6-methylpyridin-3-amine | [1] |

| Synonyms | 3-Amino-2-methoxy-6-methylpyridine | [1] |

| CAS Number | 186413-79-6 | [1] |

| Molecular Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol | [1] |

| Physical State | Liquid | [4] |

| Color | Dark brown | [4] |

| Boiling Point | 246.7 °C at 760 mmHg | [4] |

| Density | 1.103 g/cm³ | [4] |

| Flash Point | 103.0 °C | [4] |

| Vapor Pressure | 0.027 mmHg at 25°C | [4] |

| Purity | ≥97% | [5] |

Synthesis Pathway

While specific synthesis procedures for this compound are not extensively detailed in publicly available literature, a plausible multi-step synthetic route can be proposed based on established pyridine chemistry. This process would typically involve the sequential introduction of the required functional groups onto a picoline scaffold.

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity and Key Applications

This compound is primarily utilized as a nucleophilic component or a precursor to other functional groups in cross-coupling reactions. Its amino group is a key handle for forming new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are fundamental transformations in drug discovery.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] The primary amino group of this compound can be coupled with various aryl halides or triflates. This reaction is a cornerstone of modern medicinal chemistry for synthesizing complex aryl amines.[6][7]

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination This protocol is adapted from a similar reaction involving a substituted aminopyridine.[8]

-

Reaction Setup: To a sealed tube, add the aryl halide (1.0 eq.), this compound (1.0-1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.05 mol%), a suitable phosphine ligand like Xantphos (0.1 mol%), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq.).[8]

-

Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon) three times.[8]

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe.[8]

-

Heating: Tightly cap the tube and heat the reaction mixture to 100-110 °C with stirring.[8]

-

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through celite.

-

Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the desired N-aryl product.[8]

Suzuki-Miyaura Coupling

While the amino group itself is not directly used in Suzuki coupling, it can be readily converted to a halide or triflate. This functionalized pyridine can then participate in the Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide to form C-C bonds.[9] This reaction is exceptionally powerful for constructing biaryl structures, which are prevalent in pharmaceuticals.[10][11]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki Coupling

-

Reaction Setup: In a reaction flask, combine the functionalized picoline halide/triflate (1.0 eq.), the boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand (e.g., PCy₃), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq.).[9][12]

-

Solvent and Degassing: Add a solvent system, often a mixture like toluene/water or dioxane/water.[9] Degas the mixture by bubbling with an inert gas for 15-30 minutes.

-

Heating: Heat the reaction mixture under an inert atmosphere, typically between 80-110 °C, with vigorous stirring.

-

Monitoring and Workup: Monitor the reaction's progress. After completion, cool the mixture, separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Applications in Research and Development

The structural motif of this compound is found in molecules developed for various high-value applications.

-

Pharmaceutical Development: This building block is a key intermediate in synthesizing compounds for treating neurological disorders.[2][3] Notably, it has been used to create a new class of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives with high binding potency and selectivity for α-synuclein aggregates, which are a hallmark of Parkinson's disease.[8] These derivatives are being investigated as potential PET imaging agents.[8]

-

Agrochemicals: The pyridine core is a common feature in modern agrochemicals. This compound serves as a precursor for novel pesticides and herbicides, contributing to the development of agents that may improve crop yields and pest resistance.[2][3]

-

Material Science: Its ability to act as a ligand in coordination chemistry opens possibilities for its use in catalysis and the development of new materials, such as specialized polymers and coatings where its unique properties could enhance performance and durability.[2][3]

Safety and Handling

According to available safety data sheets, this compound should be handled with care in a laboratory setting.

-

Hazard Statements: The compound is associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[13]

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.[4]

-

First Aid:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[4]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[4]

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[4]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[14]

References

- 1. This compound | C7H10N2O | CID 10606805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. 3-Amino- 2-methoxy-6-picoline | CymitQuimica [cymitquimica.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 8. mdpi.com [mdpi.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. labsolu.ca [labsolu.ca]

- 14. echemi.com [echemi.com]

An In-depth Technical Guide to the Reactivity and Electronic Properties of 3-Amino-2-methoxy-6-picoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and electronic properties of 3-Amino-2-methoxy-6-picoline (also known as 2-methoxy-6-methylpyridin-3-amine). Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural isomers and related substituted pyridines to provide a robust predictive framework for its behavior. This document covers its synthesis, spectroscopic characterization, reactivity in key organic transformations, and potential applications in drug discovery, supported by detailed experimental protocols and theoretical electronic considerations.

Introduction

This compound is a substituted pyridine derivative featuring three key functional groups: an amino group at the 3-position, a methoxy group at the 2-position, and a methyl group (picoline) at the 6-position. The interplay of these substituents on the pyridine ring results in a unique electronic landscape that dictates its reactivity and potential as a building block in medicinal chemistry. The electron-donating nature of the amino and methoxy groups activates the pyridine ring, making it a versatile intermediate for the synthesis of complex heterocyclic systems. This guide aims to provide researchers with a detailed understanding of its properties to facilitate its use in synthetic and drug discovery programs.

Physicochemical and Spectroscopic Properties

While experimental data for this compound is not extensively published, the following table summarizes its known properties and predicted spectroscopic characteristics based on its close isomer, 6-Methoxy-2-methylpyridin-3-amine, and general principles of spectroscopy.

| Property | Value / Predicted Value |

| IUPAC Name | 2-methoxy-6-methylpyridin-3-amine |

| Synonyms | This compound, 3-Amino-2-methoxy-6-methylpyridine |

| CAS Number | 186413-79-6 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Appearance | Predicted to be a liquid or low-melting solid, possibly brown in color. |

| Boiling Point | 246.7 °C at 760 mmHg |

| Density | 1.103 g/cm³ |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted based on 6-Methoxy-2-methylpyridin-3-amine: δ ~6.9 (d, 1H, H-4), ~6.4 (d, 1H, H-5), ~3.8 (s, 3H, OCH₃), ~2.3 (s, 3H, CH₃). The amino protons would likely appear as a broad singlet.[1] |

| ¹³C NMR (Predicted) | Aromatic carbons would appear in the δ 100-160 ppm range. The methoxy carbon would be around δ 55-60 ppm, and the methyl carbon around δ 20-25 ppm. The carbon bearing the amino group (C3) would be shifted upfield due to the amino group's electron-donating effect. |

| IR (Predicted) | N-H stretching (amino group) around 3300-3500 cm⁻¹ (likely two bands for primary amine). C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹. C=C and C=N stretching (pyridine ring) in the 1400-1600 cm⁻¹ region. C-O stretching (methoxy group) around 1000-1300 cm⁻¹. |

| Mass Spec (EI, Predicted) | Molecular ion peak (M⁺) at m/z = 138. Likely fragmentation includes loss of a methyl radical (M-15), a methoxy radical (M-31), and fragmentation of the pyridine ring. |

Electronic Properties and Reactivity

The electronic character of this compound is dominated by the electron-donating effects of the amino and methoxy groups. Both groups increase the electron density of the pyridine ring, particularly at the positions ortho and para to them. This has significant implications for its reactivity.

-

Basicity: The lone pair of electrons on the pyridine nitrogen is available for protonation, making the compound basic. The electron-donating substituents (amino, methoxy, and methyl) increase the electron density on the nitrogen atom, enhancing its basicity compared to unsubstituted pyridine.

-

Nucleophilicity: The amino group is a strong nucleophile and can participate in various reactions, such as acylation, alkylation, and condensation.

-

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards EAS compared to benzene due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the powerful electron-donating amino and methoxy groups activates the ring towards EAS. The directing effects of the substituents would favor substitution at the C4 and C5 positions.

-

Nucleophilic Aromatic Substitution (SNAr): Pyridine rings are generally more susceptible to SNAr than benzene, especially at the 2- and 4-positions. For this compound, nucleophilic attack would be less favorable due to the presence of electron-donating groups. However, if a good leaving group were present on the ring, SNAr could be possible under forcing conditions.

Synthesis and Experimental Protocols

Synthesis of 6-Methoxy-2-methylpyridin-3-amine (Analog Protocol)

This protocol describes the reduction of 6-Methoxy-2-methyl-3-nitropyridine.[1]

Workflow for the Synthesis of 6-Methoxy-2-methylpyridin-3-amine

Caption: Synthesis of 6-Methoxy-2-methylpyridin-3-amine via reduction.

Experimental Details:

-

Reaction Setup: In a round-bottom flask, dissolve 6-Methoxy-2-methyl-3-nitropyridine (1.0 eq) in a 1:1 mixture of water and methanol.

-

Addition of Reagents: To the solution, add ammonium chloride (3.5 eq) and iron powder (3.5 eq).

-

Reaction: Stir the mixture vigorously at 80°C for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and filter to remove the iron powder. Wash the filter cake with methanol.

-

Extraction: Concentrate the filtrate under reduced pressure to remove methanol. Dilute the residue with water and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Key Reactions and Reactivity

This compound is a versatile building block for a variety of organic transformations, particularly metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. A halogenated derivative of this compound could be coupled with a boronic acid or ester.

Generalized Suzuki-Miyaura Coupling Workflow

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Protocol (Adapted for Aminopyridines):

-

Reaction Setup: To an oven-dried flask, add the halogenated aminopicoline derivative (1.0 eq), the boronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Solvent and Degassing: Add a degassed solvent system (e.g., a mixture of toluene and water). Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Reaction: Heat the mixture to reflux (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC).

-

Work-up and Purification: Cool the reaction, perform an aqueous work-up, extract with an organic solvent, dry, and purify by column chromatography.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. A halogenated derivative of the picoline can be coupled with a primary or secondary amine.

Generalized Buchwald-Hartwig Amination Workflow

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Representative Protocol (Adapted for Halopyridines):

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the halogenated aminopicoline (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 5 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq) to a Schlenk tube.

-

Addition of Reactants: Add anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 eq).

-

Reaction: Seal the tube and heat in an oil bath at the desired temperature (typically 80-110°C) with stirring.

-

Work-up and Purification: After completion, cool the reaction, quench with water, extract with an organic solvent, dry, and purify by column chromatography.

Potential Applications in Drug Development

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, appearing in a wide range of biologically active compounds. The structural features of this compound make it an attractive starting point for the synthesis of novel therapeutic agents.

-

Kinase Inhibitors: Many kinase inhibitors incorporate a substituted pyridine or pyrimidine core. The amino group of this compound can act as a key hydrogen bond donor, interacting with the hinge region of kinase active sites. The methoxy and methyl groups provide handles for further derivatization to improve potency and selectivity. Substituted aminopyrimidines have shown potent activity as PI3K inhibitors.[2]

-

GPCR Ligands: The pyridine nitrogen can act as a hydrogen bond acceptor, a common feature in ligands for G-protein coupled receptors (GPCRs).

-

Other Therapeutic Areas: Derivatives of aminopyridines have been investigated for a wide range of therapeutic applications, including as androgen receptor antagonists for stimulating hair growth and as agents for gallstone dissolution.[3]

Hypothetical Signaling Pathway Interaction

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative of this compound.

Conclusion

This compound represents a valuable and versatile building block for organic synthesis and medicinal chemistry. Its electronic properties, characterized by an electron-rich pyridine ring, make it amenable to a variety of transformations, particularly electrophilic substitution and metal-catalyzed cross-coupling reactions. While direct experimental data for this specific molecule is limited, this guide provides a strong predictive framework based on closely related analogs and established synthetic methodologies. The potential for its derivatives to interact with key biological targets, such as kinases, underscores its importance for future drug discovery efforts. This guide serves as a foundational resource for researchers looking to exploit the synthetic potential of this promising heterocyclic compound.

References

The Versatile Scaffold: 3-Amino-2-methoxy-6-picoline in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary drug discovery, the strategic selection of core molecular scaffolds is paramount to the successful development of novel therapeutics. The 3-Amino-2-methoxy-6-picoline moiety has emerged as a privileged substructure in medicinal chemistry, offering a unique combination of electronic properties and ثلاثية الأبعاد geometry that makes it an attractive starting point for the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the potential applications of this compound, detailing its role in the development of kinase inhibitors and other targeted therapies. We will explore its synthesis, functionalization, and the pharmacological profiles of its derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Physicochemical Properties

This compound, also known as 2-methoxy-6-methylpyridin-3-amine, is a substituted pyridine with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol .[1] Its structure features an electron-donating methoxy group ortho to the pyridine nitrogen and an amino group at the 3-position, which is a key handle for synthetic elaboration. The methyl group at the 6-position provides an additional point for potential metabolic blocking or for influencing the overall conformation of derivative molecules.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | PubChem[1] |

| Molecular Weight | 138.17 g/mol | PubChem[1] |

| XLogP3 | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| CAS Number | 186413-79-6 | ChemicalBook[2] |

Synthesis of the this compound Scaffold

The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common strategy involves the functionalization of a pre-existing pyridine ring. For instance, a related compound, 2,3-diamino-6-methoxypyridine, can be synthesized from 2,6-dichloropyridine. This process involves nitration, followed by ammonolysis to yield 2-amino-6-chloro-3-nitropyridine. Subsequent methoxylation with sodium methoxide and reduction of the nitro group provides the diamino-methoxypyridine.[3] While not a direct synthesis of the title compound, this illustrates a general approach to constructing such substituted pyridines.

A general workflow for the synthesis of substituted aminopyridines is depicted below:

Caption: General synthetic workflow for substituted aminopyridines.

Applications in Medicinal Chemistry

The 3-aminopyridine scaffold is a versatile building block in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential uses in treating neurological disorders and cancer.[4] The specific substitution pattern of this compound makes it particularly interesting for targeting specific protein families.

Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The 3-aminopyridine moiety can act as a hinge-binding motif, a key interaction for many kinase inhibitors. While direct data for this compound is limited, studies on closely related 3-aminopyridine scaffolds provide valuable insights. For example, aminopyridines substituted with benzoxazole have been explored as c-Met kinase inhibitors.[5] The general structure of such inhibitors often involves the aminopyridine core making hydrogen bonds with the kinase hinge region, while substituents explore other pockets of the ATP-binding site.

A study on a 3-methoxy-2-aminopyridine derivative as a potent inhibitor of the oncogenic kinase BRAF highlights the potential of this scaffold.[6] However, this study also identified potential liabilities, including mutagenicity and time-dependent drug-drug interactions, which were attributed to the metabolic oxidation of the electron-rich aminopyridine ring.[6] This underscores the importance of careful structural modification to mitigate such risks. Strategies to address these issues include reducing the electron density of the ring or blocking potential sites of metabolic activation.[6]

Caption: Mechanism of action for a kinase inhibitor.

Other Potential Applications

The versatility of the 3-aminopyridine scaffold suggests that derivatives of this compound could also be explored as modulators of other target classes, such as G-protein coupled receptors (GPCRs) and ion channels. For instance, 2,3,6-trisubstituted pyridine-containing molecules have been identified as M4 positive allosteric modulators (PAMs), showing potential for the treatment of psychosis.[7] The amino group of this compound provides a convenient point for diversification to explore such applications.

Key Experimental Protocols

The functionalization of the this compound core often relies on modern cross-coupling reactions to introduce diversity and build more complex molecules. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful tools for this purpose.

General Protocol for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. For a halogenated derivative of this compound, this reaction can be used to introduce a variety of aryl or heteroaryl substituents.

Materials:

-

Halogenated this compound derivative (1.0 equiv)

-

Arylboronic acid or ester (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

-

To a dry Schlenk flask, add the halogenated picoline, arylboronic acid, and base.

-

Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Add the palladium catalyst under a positive flow of inert gas.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80–110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.[8][9]

General Protocol for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, which can be used to further functionalize the amino group of this compound or to couple it with an aryl halide.

Materials:

-

This compound (1.0 equiv)

-

Aryl halide (1.0-1.2 equiv)

-

Palladium pre-catalyst (e.g., a Buchwald G3 pre-catalyst, 1-3 mol%)

-

Ligand (e.g., a biaryl phosphine ligand like SPhos or XPhos, 1.5-4.5 mol%)

-

Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv)

-

Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the aryl halide, palladium pre-catalyst, ligand, and base to a dry reaction vessel.

-

Add the solvent, followed by the this compound.

-

Seal the vessel and heat to the desired temperature (typically 80-120 °C).

-

Stir the reaction mixture until the starting materials are consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Caption: Synthetic diversification via cross-coupling reactions.

Quantitative Data Summary

| Compound Class | Target | IC₅₀ / Activity | Reference |

| Aminopyridines with benzoxazole | c-Met Kinase | Lead compounds with nanomolar activity | --INVALID-LINK--[5] |

| 3-Methoxy-2-aminopyridine derivative | BRAF Kinase | Potent inhibition (specific values not disclosed) | --INVALID-LINK--[6] |

| 2,3,6-Trisubstituted Pyridines | M4 Receptor (PAM) | EC₅₀ values in the nanomolar range | --INVALID-LINK--[7] |

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel therapeutics. Its inherent chemical properties and multiple points for synthetic modification make it an attractive starting point for generating libraries of diverse compounds. The primary application explored to date for closely related analogs is in the field of kinase inhibition, where the aminopyridine core can effectively interact with the hinge region of the ATP-binding site. However, the potential for this scaffold to be utilized in the development of modulators for other target classes, such as GPCRs, should not be overlooked.

Future research should focus on the systematic exploration of the chemical space around the this compound core. This includes the synthesis and biological evaluation of a wide range of derivatives, with a particular emphasis on addressing potential metabolic liabilities early in the drug discovery process. The generation of comprehensive structure-activity relationship (SAR) data will be crucial for guiding the optimization of lead compounds and ultimately unlocking the full therapeutic potential of this valuable scaffold.

References

- 1. This compound | C7H10N2O | CID 10606805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery, Optimization, and Biological Characterization of 2,3,6-Trisubstituted Pyridine-Containing M4 Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Amino-2-methoxy-6-picoline: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-2-methoxy-6-picoline (CAS No. 186413-79-6), a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The document covers the compound's known history, detailed synthesis protocols with quantitative data, and its primary application as a key building block in the synthesis of complex bioactive molecules, notably streptonigrin analogs. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and pharmaceutical development.

Introduction

This compound, systematically named 2-methoxy-6-methylpyridin-3-amine, is a heterocyclic amine that has emerged as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique substitution pattern, featuring an amino group ortho to a methoxy group on a picoline scaffold, provides a versatile platform for constructing more complex molecular architectures. This guide will delve into the technical details surrounding this compound, from its origins to its practical applications.

Discovery and History

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| CAS Number | 186413-79-6 |

| Appearance | Brown oil/liquid |

| Boiling Point | 246.7 ± 35.0 °C (Predicted) |

| Density | 1.103 ± 0.06 g/cm³ (Predicted) |

| pKa | 5.05 ± 0.10 (Predicted) |

Synthesis and Experimental Protocols

A documented method for the synthesis of this compound involves the amination of a corresponding boronic acid derivative. This approach offers a reliable route to the desired product.

Synthesis via Amination of (2-methoxy-6-methylpyridin-3-yl)boronic acid

A general and efficient method for the amination of aryl boronic acids has been reported, which can be applied to the synthesis of this compound[2].

Experimental Protocol:

General Procedure B (0.4 mmol scale): [2]

-

To a reaction vial is added (2-methoxy-6-methylpyridin-3-yl)boronic acid (1.0 equivalent, 0.4 mmol, 66.8 mg).

-

The aminating reagent, O-(diphenylphosphinyl)hydroxylamine (DPPH), is added.

-

A suitable solvent (e.g., MeCN or DMF, 2 mL) is added via syringe.

-

The reaction vial is placed on a stir plate and stirred vigorously at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is transferred to a 125 mL separatory funnel, rinsing the original vessel with Dichloromethane (DCM, 3 x 10 mL).

-

The organic layer is washed with deionized water (20 mL).

-

The aqueous layer is back-extracted with DCM (3 x 20 mL). If an emulsion forms, brine (20 mL) is added.

-

The combined organic layers are collected, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude residue is purified by column chromatography.

Quantitative Data:

The synthesis of this compound from (2-methoxy-6-methylpyridin-3-yl)boronic acid using this method was reported to yield the product as a brown oil[2].

Table 2: Synthesis of this compound - Quantitative Data

| Starting Material | Reagent | Scale (mmol) | Yield (%) | Physical State |

| (2-methoxy-6-methylpyridin-3-yl)boronic acid | O-(diphenylphosphinyl)hydroxylamine | 0.4 | 64 | Brown Oil |

Diagram of Synthetic Pathway:

Caption: Synthetic route to this compound.

Applications in Drug Discovery

The primary documented application of this compound is as a crucial intermediate in the synthesis of analogs of the natural product streptonigrin[1]. Streptonigrin is known for its potent antitumor properties, which are associated with its ability to induce DNA damage. However, its clinical use has been hampered by significant toxicity. The synthesis of analogs allows for the modification of the core structure to potentially enhance efficacy and reduce side effects.

Role in the Synthesis of Streptonigrin Analogs

This compound serves as the "C-ring" precursor in the total synthesis of streptonigrin-like molecules. The amino and methoxy functionalities, along with the methyl group on the pyridine ring, are key features that can be elaborated to construct the full tetracyclic framework of the target compounds.

Experimental Workflow Diagram:

Caption: Workflow for the use of this compound in drug discovery.

Potential in Other Therapeutic Areas

A patent has disclosed the use of this compound in the synthesis of azetidine derivatives that act as lysophosphatidic acid receptor 1 (LPA1) antagonists. These compounds are being investigated for the treatment of fibrotic diseases[3]. This suggests a broader utility for this picoline derivative beyond the realm of anticancer agents.

Signaling Pathways

Direct involvement of this compound itself in cellular signaling pathways has not been reported. Its significance lies in its role as a structural component of larger molecules that are designed to interact with specific biological targets. For instance, the streptonigrin analogs synthesized from this precursor are intended to interact with DNA and associated enzymes, ultimately leading to cell death in cancer cells. The LPA1 antagonists derived from it would modulate signaling pathways regulated by the LPA1 receptor, which are implicated in fibrosis.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. While its own history is not extensively documented, its utility in the synthesis of complex and biologically active molecules is clear. The provided synthesis protocol offers a reliable method for its preparation, enabling further research into novel therapeutics. As the quest for new drugs continues, the demand for such well-functionalized heterocyclic intermediates is likely to grow, ensuring the continued relevance of this compound in the field of drug discovery.

References

- 1. 3-Amino-2-methoxy-6-methylpyridine , 97 , 186413-79-6 - CookeChem [cookechem.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. WO2021110805A1 - Combination of an azetidine lpa1 receptor antagonist with pirfenidone and/or nintedanib for use in the treatment of fibrotic diseases - Google Patents [patents.google.com]

An In-depth Technical Guide on 3-Amino-2-methoxy-6-picoline Derivatives and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast landscape of pyridine-based compounds, 3-Amino-2-methoxy-6-picoline and its derivatives are emerging as a promising class of molecules with significant potential in drug discovery. The strategic placement of the amino, methoxy, and methyl groups on the pyridine ring provides a versatile platform for structural modification, enabling the fine-tuning of physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives and analogues, with a focus on their potential as kinase inhibitors for cancer therapy.

Core Scaffold and Physicochemical Properties

The foundational molecule, this compound, possesses the following key characteristics[1]:

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| IUPAC Name | 2-methoxy-6-methylpyridin-3-amine |

| CAS Number | 186413-79-6 |

| XLogP3 | 0.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

These properties make it an attractive starting point for the development of orally bioavailable drugs. The presence of a primary amino group at the 3-position offers a convenient handle for a variety of chemical modifications to explore structure-activity relationships (SAR).

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold can be achieved through several established synthetic routes. The reactivity of the pyridine ring and the amino group allows for the introduction of a wide range of substituents.

General Synthetic Strategies

One-pot multicomponent reactions provide an efficient method for the synthesis of highly substituted pyridine derivatives. A base-catalyzed three-component reaction of ynals, isocyanates, and amines with alcohols can yield 2,3,6-substituted pyridines with high regioselectivity. This metal-free approach is environmentally benign and cost-effective[2].

For the targeted derivatization of the 3-amino group, standard N-arylation and N-acylation reactions are commonly employed. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly useful for introducing aryl or heteroaryl moieties at various positions of the pyridine ring, provided a suitable halo-substituted precursor is available.

Experimental Protocol: One-Pot Synthesis of a 2,3,6-Trisubstituted Pyridine Derivative

This protocol describes a general method for the synthesis of a polysubstituted pyridine, which can be adapted for the synthesis of analogues of this compound.

Materials:

-

Ynal (1.0 equiv)

-

Isocyanate (1.2 equiv)

-

Amine (1.0 equiv)

-

Alcohol (2.0 equiv)

-

Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Tetrahydrofuran (THF)

Procedure:

-

To a solution of the ynal and amine in THF, add the isocyanate and alcohol.

-

Add DIPEA to the mixture and stir at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

DOT Diagram: General Workflow for One-Pot Pyridine Synthesis

Caption: Workflow for the base-catalyzed one-pot synthesis of 2,3,6-substituted pyridines.

Biological Activities and Therapeutic Potential

Derivatives of this compound and its analogues have shown promise in a variety of therapeutic areas, most notably as kinase inhibitors in oncology.

Kinase Inhibition

The pyridine scaffold is a well-established "privileged structure" in kinase inhibitor design, often interacting with the hinge region of the ATP-binding pocket. The 3-amino group can act as a key hydrogen bond donor, anchoring the molecule to the kinase.

PI3Kα Inhibition: A series of 2,6,8-substituted Imidazo[1,2-a]pyridine derivatives, which share a substituted pyridine core, have been designed and evaluated as PI3Kα inhibitors. One of the most potent compounds, compound 35 , exhibited an IC₅₀ of 7.9 μM against the T47D human breast cancer cell line and induced cell cycle arrest and apoptosis[3]. This suggests that appropriately substituted picoline derivatives could also target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

VRK1/2 Inhibition: The aminopyridine scaffold has been utilized for the development of inhibitors against Vaccinia-Related Kinases 1 and 2 (VRK1/2). A potent inhibitor of VRK1, compound 26 , displayed an IC₅₀ value of approximately 150 nM[4]. This highlights the potential of aminopicoline derivatives to target less explored kinases.

Other Kinase Targets: Substituted pyridine derivatives have also been investigated as inhibitors of other kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Proviral Integration site for Moloney murine leukemia virus 1 (PIM-1)[5]. For instance, certain pyridine-based inhibitors of CDK2/cyclin A2 have shown IC₅₀ values in the sub-micromolar range[5].

Anticancer Activity

Several studies have demonstrated the anticancer potential of substituted pyridine derivatives. A series of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives exhibited potent cytotoxicity against prostate and cervical cancer cell lines, with IC₅₀ values ranging from 0.1 to 0.85 μM[6]. Molecular modeling studies suggested that these compounds bind to the active site of CDK2, potentially explaining their anticancer activity[6].

Another study on new 3-cyano-2-substituted pyridines revealed that a benzohydrazide derivative induced growth inhibition in the MCF-7 human breast cancer cell line with an IC₅₀ value of 2 μM[7].

Structure-Activity Relationship (SAR)

While a comprehensive SAR study specifically for this compound derivatives is not yet publicly available, general trends can be inferred from related series of pyridine-based inhibitors.

-

The 3-Amino Group: This group is often crucial for activity, typically forming a key hydrogen bond with the kinase hinge region. Modifications at this position, such as acylation or arylation, can significantly impact potency and selectivity.

-

Substituents on the Pyridine Ring: The nature and position of other substituents on the pyridine ring influence the overall shape, electronics, and physicochemical properties of the molecule. The 2-methoxy and 6-methyl groups of the core scaffold can be modified to explore interactions with different pockets within the kinase active site.

-

Aryl/Heteroaryl Substituents: The introduction of aryl or heteroaryl groups through N-arylation of the 3-amino group or at other positions of the picoline ring is a common strategy to enhance potency. The substitution pattern on these appended rings can be optimized to improve target engagement and pharmacokinetic properties.

DOT Diagram: Logical Relationship for SAR Exploration

Caption: Structure-Activity Relationship (SAR) exploration of this compound derivatives.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.

Materials:

-

Target kinase

-

Kinase substrate

-

ATP

-

Test compound

-

Assay buffer

-

Kinase detection reagent

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, add the target kinase, substrate, and test compound to the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time.

-

Stop the reaction and add the kinase detection reagent to generate a luminescent signal proportional to the amount of ATP remaining.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

DOT Diagram: Workflow for In Vitro Kinase Inhibition Assay

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line

-

Cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Conclusion and Future Directions

This compound derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The amenability of the core structure to chemical modification allows for the systematic exploration of structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties. While research on this specific scaffold is still in its early stages, the demonstrated activity of structurally related pyridine derivatives as kinase inhibitors provides a strong rationale for further investigation.

Future efforts should focus on the synthesis and biological evaluation of focused libraries of this compound derivatives against a panel of cancer-relevant kinases. Detailed SAR studies, supported by computational modeling, will be crucial for the rational design of next-generation inhibitors. Furthermore, elucidation of the mechanism of action and evaluation of in vivo efficacy in relevant preclinical models will be essential to translate the potential of this promising chemical series into clinical candidates.

References

- 1. This compound | C7H10N2O | CID 10606805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]

- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]

- 7. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 3-Amino-2-methoxy-6-picoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-Amino-2-methoxy-6-picoline (CAS No: 186413-79-6), a pyridine derivative of interest in pharmaceutical and agrochemical research.[1] Due to the limited availability of specific toxicological data for this compound, this guide also includes information on related aminopyridine compounds to provide a broader understanding of potential hazards.

Chemical and Physical Properties

This compound, also known as 2-methoxy-6-methylpyridin-3-amine, is a substituted pyridine with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol .[2] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂O | [2] |

| Molecular Weight | 138.17 g/mol | [2] |

| CAS Number | 186413-79-6 | [2] |

| Appearance | Solid | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available. Aminopyridines generally exhibit solubility in organic solvents like methanol, ethanol, and DMF.[4] | |

| pKa | Data not available. The pKa of the parent 3-aminopyridine is 6.0.[5] |

Hazard Identification and Classification

Potential Hazards:

-

Acute Toxicity: Aminopyridines are known to be acutely toxic if swallowed, in contact with skin, or if inhaled.[5]

-

Skin and Eye Irritation: May cause skin and serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

It is crucial to consult the Safety Data Sheet (SDS) for the most current and detailed hazard information before handling this compound.

Toxicological Data

Specific quantitative toxicological data for this compound is not available in the public domain. The following table summarizes available data for the general class of aminopyridines to provide an indication of potential toxicity.

| Compound | Test | Route | Species | Value | Reference |

| 2-Aminopyridine | LD50 | Oral | Quail | 133 mg/kg | [5] |

| 4-Aminopyridine | LD50 | Oral | Rat | 21 mg/kg |

Note: This data is for related compounds and should be used for informational purposes only. The toxicological properties of this compound have not been fully investigated.

Handling and Storage Precautions

Proper handling and storage procedures are essential to minimize exposure and ensure safety in the laboratory.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.[6][7]

-

Ensure that an emergency eyewash station and safety shower are readily accessible.[7]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[6]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[6]

-

Skin and Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes.[6]

-

Respiratory Protection: If working outside of a fume hood or if dusts/aerosols are generated, use a respirator with an appropriate cartridge.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Store away from incompatible materials such as strong oxidizing agents and acids.[8]

-

Keep away from heat, sparks, and open flames.

Accidental Release and First Aid Measures

Accidental Release:

-

Small Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[8] Collect the material in a sealed container for proper disposal.

-

Large Spills: Evacuate the area immediately. Contact your institution's Environmental Health and Safety (EHS) department.[8]

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H10N2O | CID 10606805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China | Properties, Applications, Safety Data [pipzine-chem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. epa.gov [epa.gov]

- 6. benchchem.com [benchchem.com]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Amino-2-methoxy-6-picoline

These application notes provide a detailed protocol for the palladium-catalyzed Buchwald-Hartwig amination of aryl halides and pseudohalides with 3-Amino-2-methoxy-6-picoline. This reaction is a powerful tool for the formation of carbon-nitrogen (C-N) bonds, which are prevalent in a wide range of biologically active molecules, including pharmaceuticals and natural products.[1][2]

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis due to its broad substrate scope and tolerance of various functional groups.[1][2] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide or triflate with an amine.[3][4] The choice of these components is critical for achieving high reaction efficiency and yield.[4]

Reaction Principle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving Pd(0) and Pd(II) species.[1][3][4] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex.[4]

-

Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the N-arylated product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

A visual representation of this catalytic cycle is provided below.

Experimental Protocols

General Considerations:

-

All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[5]

-

Anhydrous solvents and reagents are crucial for optimal results and reproducibility.[5]

-

The selection of the palladium source, ligand, and base is critical and may require optimization for different aryl halides.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., XantPhos, RuPhos, BrettPhos) (1.2-2.4 equiv relative to palladium)[6][7][8]

-

Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.4-2.0 equiv)

-

Anhydrous solvent (e.g., toluene, dioxane, THF)

Reaction Setup:

-

To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), this compound, palladium precatalyst, phosphine ligand, and base.

-

Seal the vessel with a septum or cap.

-

Evacuate and backfill the vessel with an inert gas (this cycle should be repeated three times).[5]

-